
Felodipine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Felodipine-d5 is a deuterium-labeled version of felodipine, a dihydropyridine calcium channel blocker. Felodipine is primarily used as an antihypertensive agent due to its ability to lower blood pressure by selectively acting on vascular smooth muscle, particularly in resistance vessels . The deuterium labeling in this compound is used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the felodipine molecule are replaced with deuterium atoms using deuterated catalysts or solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized to achieve high yields and purity of this compound, which is essential for its use in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
Felodipine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert this compound back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups in the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Felodipine-d5 undergoes biotransformation with distinct pharmacokinetic properties. Its stability in biological media is essential for therapeutic efficacy. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life in rat plasma | 15.5 hours |
Half-life in brain homogenates | 1.3 hours |
Peak brain concentration | 5 µg/g at 5 min |
Peak blood concentration | 10 µg/g at 7 min |
These findings indicate that this compound maintains a longer half-life in plasma compared to brain homogenates, suggesting its potential for sustained therapeutic action.
This compound has been utilized to assess various biological activities, particularly related to cardiovascular health and neuroprotection:
- Calcium Channel Blockade : As a calcium channel blocker, this compound effectively reduces vascular resistance and lowers blood pressure.
- Neuroprotective Effects : Some studies suggest that this compound may exhibit anticonvulsant activity by modulating calcium dynamics within neuronal tissues.
- Mineralocorticoid Receptor Antagonism : It competes with aldosterone for binding to mineralocorticoid receptors, providing additional cardiovascular protective effects.
Antianginal Efficacy
A randomized double-blind study evaluated the antianginal efficacy of this compound in patients with chronic stable angina. The results demonstrated significant improvements:
Outcome | Baseline (n=20) | Felodipine (n=20) | Placebo (n=20) |
---|---|---|---|
Weekly anginal episodes | - | Reduced | - |
Exercise duration (minutes) | 5.7 ± 1.5 | 7.4 ± 2.0 | 6.6 ± 1.5 |
ST depression onset (minutes) | - | Prolonged | - |
Patients receiving this compound showed a reduction in anginal attacks and improved exercise tolerance compared to placebo.
Drug-Drug Interaction Modeling
This compound has been assessed as a victim drug in drug-drug interaction modeling using physiologically based pharmacokinetic (PBPK) models. This approach evaluates how co-administration with other drugs affects its pharmacokinetics, particularly focusing on interactions with CYP3A4 inhibitors and inducers . The results from these models help refine dosing recommendations and improve patient safety.
Wirkmechanismus
Felodipine-d5, like felodipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, leading to relaxation of the blood vessels and a subsequent decrease in blood pressure . This compound also exhibits competitive antagonism of the mineralocorticoid receptor and inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase .
Vergleich Mit ähnlichen Verbindungen
Felodipine-d5 can be compared with other calcium channel blockers, such as:
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life and different pharmacokinetic profile.
Nifedipine: Similar to felodipine but with a shorter duration of action and different side effect profile.
Lisinopril: An angiotensin-converting enzyme inhibitor used for hypertension but with a different mechanism of action
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies .
Biologische Aktivität
Felodipine-d5 is a deuterated analog of felodipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina. The incorporation of deuterium in this compound enhances its metabolic stability and provides a unique tool for studying the biological mechanisms and pharmacokinetics of calcium channel blockers.
This compound exerts its pharmacological effects primarily by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure. The deuterium substitution in this compound contributes to increased metabolic stability, which prolongs its duration of action and improves its pharmacokinetic profile compared to non-deuterated analogs .
Pharmacokinetics and Metabolism
Research indicates that this compound undergoes biotransformation through pseudo-first-order kinetics. In vitro studies have shown that it has a half-life of approximately 15.5 hours in rat plasma and 1.3 hours in brain homogenates . These findings suggest that this compound remains stable in biological media, which is crucial for its therapeutic efficacy.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Half-life in rat plasma | 15.5 hours |
Half-life in brain homogenates | 1.3 hours |
Peak brain concentration | 5 µg/g at 5 min |
Peak blood concentration | 10 µg/g at 7 min |
Biological Activity Studies
This compound has been utilized in various studies to assess its biological activity, particularly concerning its cardiovascular effects and potential neuroprotective properties.
Case Study: Antianginal Efficacy
A randomized, double-blind study involving patients with chronic stable angina demonstrated that felodipine significantly reduced the frequency of anginal attacks and nitroglycerin consumption compared to placebo. Patients receiving felodipine showed an increase in exercise duration and a reduction in ST segment changes during treadmill tests . This study highlights the compound's efficacy as an antianginal agent.
Table 2: Clinical Outcomes from Felodipine Study
Outcome | Baseline (n=20) | Felodipine (n=20) | Placebo (n=20) |
---|---|---|---|
Weekly anginal episodes | - | Reduced | - |
Exercise duration (minutes) | 5.7 ± 1.5 | 7.4 ± 2.0 | 6.6 ± 1.5 |
ST depression onset (minutes) | - | Prolonged | - |
Additional Biological Activities
Beyond its primary use as a calcium channel blocker, felodipine has been shown to interact with various biological pathways:
- Calmodulin-dependent phosphodiesterase inhibition : Felodipine attenuates the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, which is involved in cyclic nucleotide signaling pathways critical for cardiovascular function .
- Mineralocorticoid receptor antagonism : It competes with aldosterone for binding to mineralocorticoid receptors, potentially providing additional cardiovascular protective effects .
- Neuroprotective effects : Some studies suggest that felodipine may exhibit anticonvulsant activity due to its effects on calcium dynamics within neuronal tissues .
Eigenschaften
CAS-Nummer |
1242281-38-4 |
---|---|
Molekularformel |
C18H14Cl2NO4D5 |
Molekulargewicht |
389.29 |
Aussehen |
White to Pale Yellow Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
72509-76-3 (unlabelled) |
Synonyme |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester-d5 |
Tag |
Felodipine |
Herkunft des Produkts |
United States |
Q1: What is the purpose of using Felodipine-d5 in this study?
A1: this compound serves as an internal standard (IS) in the LC-MS/MS method for Felodipine quantification in human plasma []. The use of an IS like this compound is crucial in analytical chemistry, especially in quantitative analysis using mass spectrometry. It corrects for variations during sample preparation and ionization, ultimately improving the accuracy and precision of Felodipine measurements.
Q2: How does the analytical method differentiate between Felodipine and this compound?
A2: The method utilizes mass spectrometry with multiple reaction monitoring (MRM) for detection []. This technique allows for the specific selection and monitoring of characteristic fragment ions produced from both Felodipine and this compound. The difference in mass between the two compounds (due to the deuterium atoms in this compound) allows for their distinct detection and quantification. Specifically, the MRM transitions are monitored at m/z 384.0 & daughter ion 338.0 for Felodipine and m/z 389.1 & daughter ion 338.1 for this compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.